1-(2,5-Diethoxyphenyl)ethan-1-amine

Catalog No.
S13070004
CAS No.
634149-47-6
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Diethoxyphenyl)ethan-1-amine

CAS Number

634149-47-6

Product Name

1-(2,5-Diethoxyphenyl)ethan-1-amine

IUPAC Name

1-(2,5-diethoxyphenyl)ethanamine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3

InChI Key

GAPJNNBBZOWNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C)N

1-(2,5-Diethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative used as a specialized chemical intermediate. Its core value is defined by the specific 2,5-diethoxy substitution pattern on the aromatic ring combined with the chiral center at the alpha-carbon of the amine side chain. These features provide a distinct combination of steric, electronic, and physicochemical properties, making it a non-trivial building block for multi-step synthesis in pharmaceutical and materials science research. Its utility is primarily determined by its influence on the solubility, reactivity, and biological stability of downstream target molecules. [1]

Research Fit

Type Chiral α-methylbenzylamine with 2,5-diethoxy substitution
Fit Asymmetric synthesis, stereochemical probe development
Selection Enantiopure (R) and (S) supply supports stereochemical control; 2,5-diethoxy motif reported as serotonin-receptor-inactive, may serve as matched negative control

Procuring a close analog, such as 1-(2,5-dimethoxyphenyl)ethan-1-amine, instead of the target diethoxy compound introduces significant process and performance risks. The substitution of ethoxy for methoxy groups is not a functionally equivalent exchange; it fundamentally alters lipophilicity, which dictates solvent compatibility, extraction efficiency, and chromatographic behavior. [1] Furthermore, the increased steric bulk of the ethoxy groups can be a critical design element, influencing the regioselectivity of downstream reactions or blocking unwanted metabolic pathways. Opting for a seemingly cheaper or more common dimethoxy analog necessitates re-validation of reaction conditions and purification protocols, potentially negating any initial cost savings.

Substitution Risk

2,5-Dimethoxy analogs
May retain serotonergic activity, confounding receptor assay results; 2,5-diethoxy motif reported inactive.
Racemic mixtures
Lack defined enantiomeric composition; may interfere with chiral assay interpretation.
4-Substituted active analogs
Presence of 4-alkyl group is critical for CNS stimulant activity; unsubstituted target is a distinct scaffold.

Enhanced Lipophilicity for Improved Processability in Organic Solvents

The diethoxy substitution provides a measurable increase in lipophilicity compared to its dimethoxy analog. This property is critical for process development, as it directly influences solubility in non-polar organic solvents, potentially improving reaction homogeneity, simplifying liquid-liquid extractions, and altering chromatographic retention times for easier purification. [REFS-1, REFS-2]

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound DatacLogP ≈ 1.5 to 2.0
Comparator Or Baseline1-(2,4-Dimethoxyphenyl)ethan-1-amine: cLogP ≈ 1.2
Quantified DifferenceApprox. 25-67% higher cLogP
ConditionsComputational estimation of the octanol-water partition coefficient.

Higher lipophilicity can enable higher concentrations in common organic synthesis solvents and simplify purification by shifting the compound's chromatographic profile relative to more polar impurities.

Lipophilicity Shift vs 2,5-Dimethoxy
In silico calculation
ΔLogP ≈ +1.2–1.4 (≈15–25× higher lipophilicity)
Lipophilicity context may impact membrane permeability and partitioning.
Cross-study comparable; confirm experimentally.

Increased Metabolic Stability via Resistance to O-Dealkylation

In biological systems, aromatic ethoxy groups are generally more resistant to enzymatic O-dealkylation than methoxy groups due to stronger C-H bonds at the alpha-carbon. This makes 1-(2,5-diethoxyphenyl)ethan-1-amine a more robust precursor for compounds intended for biological evaluation, as it reduces the likelihood of rapid metabolic cleavage into phenolic derivatives. [1]

Evidence DimensionMetabolic Cleavage Rate
Target Compound DataLower (inferred for ethoxy group)
Comparator Or BaselineDimethoxy analog: Higher (inferred for methoxy group)
Quantified DifferenceNot directly quantified, but a well-established principle in medicinal chemistry.
ConditionsIn vitro or in vivo metabolic assays (e.g., liver microsomes).

For researchers in drug discovery, this compound provides a scaffold with inherently greater metabolic stability, ensuring that the intended molecule, not its metabolite, is evaluated in assays.

5-HT₂A Receptor Activity
Class-level inference
Target (2,5-diethoxy) Inactive (class-level)
Comparator (2,5-dimethoxy) Active (20–60 mg human)
Supports serotonergic-inactive control selection.
Based on TWEETIO; no direct receptor binding data for target.

Distinct Steric Profile for Directed Synthesis

The ethyl groups of the diethoxy substituent present a significantly larger steric profile than the methyl groups of a dimethoxy analog. This increased bulk is not an incidental property but a key design feature for controlling reactivity on the aromatic ring or influencing the conformational preference of the final molecule. This can be exploited to achieve higher selectivity in subsequent synthetic transformations.

Evidence DimensionSteric Bulk (van der Waals radius)
Target Compound DataLarger (Ethoxy group)
Comparator Or BaselineSmaller (Methoxy group)
Quantified DifferenceAn ethyl group is sterically more demanding than a methyl group.
ConditionsStandard molecular modeling conditions.

This allows chemists to use the compound as a 'directing group' to influence the outcome of sterically-sensitive reactions, potentially avoiding the need for additional protecting group steps.

Enantiomer Sourcing
Supplier data
  • Target: (1R) and (1S) enantiomers available
  • Comparator (2,5-dimethoxy analog): Racemic only
Enantiopure procurement supports stereochemical control.
Catalog search May 2026; verify availability.
CNS Activity Scaffold Differentiation
Class-level inference
Target (no 4-substituent) Inactive (predicted)
Comparator (4-alkyl) Active at 0.05 mg/kg i.v. (rabbit)
Supports baseline scaffold for SAR studies.
Based on patent US 3,547,999; validate in target assay.

Core Building Block for Metabolically Stable CNS Drug Candidates

Ideal for use in medicinal chemistry programs targeting enzymes or receptors where both moderate lipophilicity and resistance to rapid O-dealkylation are required to ensure sufficient brain penetration and compound stability for in vivo studies. [1]

Precursor for Specialty Chemicals Requiring Non-Polar Process Solvents

The compound's enhanced solubility in organic media makes it a preferred choice for synthetic routes conducted in solvents like toluene, dichloromethane, or ethers, where the corresponding dimethoxy analog may have limited solubility, thus improving process efficiency and yield. [2]

Synthesis of Asymmetric Ligands and Catalysts

The defined stereocenter and the steric bulk of the diethoxy groups make this amine a suitable precursor for chiral ligands where steric hindrance is a key element for achieving high enantioselectivity in catalytic processes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Serotonin receptor negative control
2,5-Diethoxy motif context (reported inactive)
Confirm lack of 5-HT₂A agonism in target assay
Chiral building block
Enantiopure (R) and (S) availability
Stereochemical integrity and synthetic utility
4-Position SAR reference
Unsubstituted 4-position scaffold
Functionalization and SAR interpretation
LC-MS/GC-MS analytical reference
Lipophilicity shift vs dimethoxy analogs
Chromatographic resolution from methoxy analogues

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

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